Title: A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignments for Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate
Title: A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignments for Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate
An in-depth technical guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Structural Certainty
In the realm of medicinal chemistry and materials science, the thiophene scaffold is a privileged structure, forming the core of numerous functional molecules. The compound Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate combines this important heterocycle with substituents that present a rich and nuanced challenge for structural elucidation. Accurate and unambiguous assignment of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra is not merely an academic exercise; it is a critical step in confirming molecular identity, ensuring purity, and understanding the electronic architecture that will govern its chemical and biological activity.
This guide provides a detailed, mechanistically-grounded walkthrough of the NMR spectral assignments for this molecule. We will move beyond a simple catalog of peaks to explain the causality behind the observed chemical shifts and coupling constants, drawing from fundamental principles of NMR spectroscopy. The protocols described herein are designed to be self-validating systems, ensuring that the final structural assignment is robust and defensible.
Part 1: The Molecular Landscape and Its Electronic Consequences
Before interpreting the spectrum, one must first analyze the molecule's structure to predict the electronic environment of each nucleus. The chemical shift of a nucleus is profoundly influenced by the electron density surrounding it—a concept known as nuclear shielding.[1][2][3][4]
-
Thiophene Core: An electron-rich aromatic system.
-
Amino Group (-NH₂ at C3): A powerful electron-donating group (EDG) through resonance. It increases the electron density (shielding) at ortho and para positions, though its effect in a five-membered ring is more complex.[5]
-
Carboxylate Group (-COOCH₃ at C2): An electron-withdrawing group (EWG) through both induction and resonance, which decreases electron density (deshielding) on adjacent atoms.[3][5]
-
3-Fluorophenyl Group (at C4): This group has a dual influence. The phenyl ring itself is an EWG via induction. The fluorine atom is highly electronegative, creating strong inductive withdrawal. Furthermore, the presence of fluorine introduces the possibility of through-bond and through-space J-coupling to nearby protons and carbons.[6][7]
Figure 1: Functional group contributions to the electronic environment of the molecule.
Part 2: ¹H NMR Spectral Assignments: A Proton's Perspective
The ¹H NMR spectrum maps the chemical environment of all protons in the molecule. The predicted assignments are based on established chemical shift ranges and the electronic effects discussed above.[2][8][9]
-
Amino Protons (-NH₂): These protons are exchangeable and their signal is often broad. The electron-donating nature of the amino group places them in the mid-range of the spectrum.
-
Thiophene Proton (H5): This is the sole proton on the thiophene ring. It is flanked by the sulfur atom and the carbon bearing the fluorophenyl group. Its chemical shift will be in the aromatic region, influenced by the combined electronics of the ring substituents.
-
Methyl Protons (-OCH₃): These three protons are equivalent and attached to an oxygen, resulting in a distinct singlet shifted downfield from typical alkyl protons.
-
3-Fluorophenyl Protons (H2', H4', H5', H6'): These protons form a complex spin system. Their chemical shifts are dictated by their position relative to the fluorine atom and the thiophene ring. Critically, they will exhibit both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The ortho (H2', H6'), meta (H5'), and para (H4') protons will each have unique multiplicities and coupling constants, with long-range JHF couplings often being observable.[10]
Table 1: Predicted ¹H NMR Spectral Assignments
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| -NH₂ | 5.0 - 6.5 | Broad Singlet | - |
| H5 (Thiophene) | 7.3 - 7.8 | Singlet | - |
| -OCH₃ (Ester) | 3.8 - 4.0 | Singlet | - |
| H2' (Phenyl) | 7.2 - 7.5 | Multiplet (ddd) | ³J(H,H) ≈ 7-8, ⁴J(H,H) ≈ 2, ⁴J(H,F) ≈ 6-8 |
| H4' (Phenyl) | 7.0 - 7.3 | Multiplet (td) | ³J(H,H) ≈ 8, ⁴J(H,F) ≈ 2 |
| H5' (Phenyl) | 7.3 - 7.6 | Multiplet (dt) | ³J(H,H) ≈ 8, ³J(H,F) ≈ 9-11 |
| H6' (Phenyl) | 7.1 - 7.4 | Multiplet (ddd) | ³J(H,H) ≈ 8, ⁴J(H,H) ≈ 2, ²J(H,F) ≈ 9-11 |
Part 3: ¹³C NMR Spectral Assignments: The Carbon Backbone
The ¹³C NMR spectrum reveals the carbon framework. With proton decoupling, each unique carbon appears as a singlet, though carbons coupled to fluorine will appear as doublets.[11]
-
Carbonyl Carbon (C=O): This carbon is highly deshielded due to the double bond to an electronegative oxygen, placing it furthest downfield.
-
Thiophene Carbons (C2, C3, C4, C5): The chemical shifts of these carbons are highly sensitive to the attached substituents. C2 and C4, bonded to the EWG ester and phenyl groups respectively, will be downfield. C3, bonded to the EDG amino group, will be shifted upfield relative to a standard thiophene carbon.[12][13][14]
-
Methyl Carbon (-OCH₃): This sp³ hybridized carbon appears in the upfield region of the spectrum.
-
3-Fluorophenyl Carbons: The key feature here is the carbon-fluorine coupling. The carbon directly bonded to fluorine (C3') will exhibit a very large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Carbons two (²JCF), three (³JCF), and four (⁴JCF) bonds away will show progressively smaller, but still observable, couplings.[6][7][15][16]
Table 2: Predicted ¹³C NMR Spectral Assignments
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Expected C-F Coupling (J, Hz) |
|---|---|---|---|
| C=O (Ester) | 162 - 166 | Singlet | - |
| C2 (Thiophene) | 105 - 110 | Singlet | - |
| C3 (Thiophene) | 150 - 155 | Singlet | - |
| C4 (Thiophene) | 135 - 140 | Singlet | - |
| C5 (Thiophene) | 125 - 130 | Singlet | - |
| -OCH₃ (Ester) | 51 - 53 | Singlet | - |
| C1' (Phenyl) | 138 - 142 | Doublet | ³J(C,F) ≈ 8-10 |
| C2' (Phenyl) | 114 - 118 | Doublet | ²J(C,F) ≈ 21-23 |
| C3' (Phenyl) | 161 - 164 | Doublet | ¹J(C,F) ≈ 245-250 |
| C4' (Phenyl) | 130 - 133 | Doublet | ⁴J(C,F) ≈ 3-4 |
| C5' (Phenyl) | 122 - 126 | Doublet | ²J(C,F) ≈ 20-22 |
| C6' (Phenyl) | 129 - 132 | Doublet | ³J(C,F) ≈ 3-5 |
Part 4: Experimental Protocols for Unambiguous Assignment
Acquiring high-quality data is paramount. The following protocol ensures reproducibility and provides the necessary data for a full structural assignment, including the use of 2D NMR techniques which are indispensable for complex molecules.[17][18][19]
Methodology: A Self-Validating Workflow
-
Sample Preparation:
-
Weigh 15-20 mg of the sample for ¹³C NMR (5-10 mg is sufficient for ¹H).
-
Dissolve in ~0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent can affect the chemical shifts of labile protons like -NH₂.[20]
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Calibration:
-
Use a spectrometer of 400 MHz or higher to achieve good signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for a reference signal (e.g., residual solvent).
-
-
1D Spectra Acquisition:
-
2D Spectra Acquisition for Correlation:
-
HSQC (Heteronuclear Single Quantum Coherence): This is the most crucial experiment for assigning protonated carbons. It generates a correlation peak between each proton and the carbon to which it is directly attached.[18][22]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is essential for identifying connectivity across quaternary carbons and piecing together the molecular fragments.[19][23]
-
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are J-coupled (typically over 2-3 bonds), confirming the proton-proton connectivity within the fluorophenyl ring.[23]
-
Figure 2: Workflow for definitive NMR-based structural elucidation.
Conclusion
The structural elucidation of Methyl 3-amino-4-(3-fluorophenyl)thiophene-2-carboxylate by NMR spectroscopy is a systematic process that integrates foundational chemical principles with advanced analytical techniques. The predicted chemical shifts and coupling constants in this guide provide a robust framework for initial assignment. However, for absolute certainty, this 1D data must be validated through a suite of 2D correlation experiments (HSQC, HMBC, and COSY). By following the rigorous experimental workflow outlined, researchers can achieve an unambiguous and defensible structural assignment, forming a solid foundation for any further investigation into the properties and applications of this molecule.
References
-
Title: NMR Spectroscopy :: 1H NMR Chemical Shifts Source: Organic Chemistry Data (University of Wisconsin) URL: [Link]
-
Title: Methyl 3-amino-4-methylthiophene-2-carboxylate Source: PubChem URL: [Link]
-
Title: Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System Source: ACS Journal of Chemical Information and Modeling URL: [Link]
-
Title: A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones Source: MDPI URL: [Link]
-
Title: 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3 Source: ResearchGate URL: [Link]
-
Title: Carbon-fluorine coupling constants, n J CF Source: ResearchGate URL: [Link]
-
Title: Electron-donating and Electron-withdrawing Groups Source: YouTube URL: [Link]
-
Title: State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo Source: PMC (PubMed Central) URL: [Link]
-
Title: Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]
-
Title: 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications Source: MDPI URL: [Link]
-
Title: 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... Source: ResearchGate URL: [Link]
-
Title: An Analysis of I3C Nuclear Magnetic Resonance Substituent Chemical Shifts in 4- and 5-Substituted Thiophene-2-carboxylic Acids Source: RSC Publishing URL: [Link]
-
Title: How does 2D NMR help to elucidate chemical structure? Source: ResearchGate URL: [Link]
-
Title: NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems Source: Technology Networks URL: [Link]
-
Title: Structural Analysis of Organic Compound Using 2D - NMR Spectrum Source: JEOL Ltd. URL: [Link]
-
Title: Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra Source: Journal of the American Chemical Society URL: [Link]
-
Title: 13.3: Chemical Shifts in ¹H NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]
-
Title: Studies of substituent effects by carbon‐13 NMR spectroscopy. Thiophene and furan chalcone analogues Source: Wiley Online Library URL: [Link]
-
Title: METHYL 3-AMINO-4-METHYLTHIOPHENE-2-CARBOXYLATE Source: gsrs.ncats.nih.gov URL: [Link]
-
Title: Basic Concepts, Principles and Applications of NMR Spectroscopy Source: International Journal of Innovative Research in Science, Engineering and Technology URL: [Link]
-
Title: 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations Source: Bulletin of the Chemical Society of Japan URL: [Link]
-
Title: Introduction to Spectroscopy II: Basic Principles of NMR Source: University of Calgary URL: [Link]
-
Title: Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes Source: JEOL Ltd. URL: [Link]
-
Title: 2D Solid-State HETCOR 1H-13C NMR Experiments with Variable Cross Polarization Times Source: MDPI URL: [Link]
-
Title: 2D NMR Introduction Source: University of California, Davis URL: [Link]
-
Title: 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones Source: Indian Academy of Sciences URL: [Link]
-
Title: 1 H and 13 C chemical shift–structure effects in anhydrous β-caffeine and four caffeine–diacid cocrystals probed by solid-state NMR experiments and DFT calculations Source: RSC Publishing URL: [Link]
-
Title: NMR Spectroscopy - Theory Source: University of Warwick URL: [Link]
-
Title: A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Source: Semantic Scholar URL: [Link]
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ijirset.com [ijirset.com]
- 4. NMR Spectroscopy - Theory [teaching.shu.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. jeolusa.com [jeolusa.com]
- 7. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. ochem.weebly.com [ochem.weebly.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2D Solid-State HETCOR 1H-13C NMR Experiments with Variable Cross Polarization Times as a Tool for a Better Understanding of the Chemistry of Cellulose-Based Pyrochars—A Tutorial [mdpi.com]
- 23. researchgate.net [researchgate.net]
